![molecular formula C20H16N4O6S2 B2966301 Methyl 4-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 893146-44-6](/img/structure/B2966301.png)
Methyl 4-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxole group, a thiadiazole group, and an acetamido group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, dioxole functionalized metal–organic frameworks have been synthesized by combining benzo[d][1,3]dioxole-4,7-dicarboxylic acid and Zn(II) under solvothermal conditions . Other methods involve Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Scientific Research Applications
Detection of Carcinogenic Lead
The compound has been used in the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) derivatives . These derivatives have been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of BDMMBSH on a GCE with the conducting polymer matrix Nafion (NF) . The sensitivity, LOQ, and LOD of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively .
Synthesis of Metal-Organic Frameworks
The compound has been used in the synthesis of dioxole functionalized metal–organic frameworks (MOFs) . Combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions yields either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) . The structure of all three MOFs has been determined by single-crystal X-ray diffraction studies .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with metal–organic frameworks (mofs), specifically those involving zinc (zn) ions .
Mode of Action
It is known that dioxole functional groups can bind to zn (ii) ions in certain conditions . This interaction could potentially alter the structure and function of the target, leading to changes in its activity.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of metal–organic frameworks (mofs) . These MOFs have diverse applications, including gas storage, catalysis, and drug delivery, indicating that the compound could potentially influence a wide range of biochemical pathways.
Result of Action
Compounds with similar structures have shown potent growth inhibition properties against certain human cancer cell lines . This suggests that Methyl 4-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate could potentially have antitumor effects.
Action Environment
It is known that the synthesis of similar compounds can be influenced by factors such as temperature and solvent conditions .
properties
IUPAC Name |
methyl 4-[[2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6S2/c1-28-18(27)11-2-5-13(6-3-11)21-16(25)9-31-20-24-23-19(32-20)22-17(26)12-4-7-14-15(8-12)30-10-29-14/h2-8H,9-10H2,1H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOYDRPTRRSEDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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